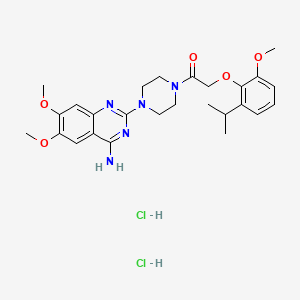

Rec 15/2615 dihydrochloride

Vue d'ensemble

Description

Rec 15/2615 dihydrochloride is a selective α1B-adrenoceptor antagonist. It is known for its high affinity and selectivity towards α1B-adrenoceptors, with Ki values of 0.3, 1.9, and 2.6 nM at human α1B, α1A, and α1D receptors, respectively . This compound is primarily used in scientific research to study the role of α1B-adrenoceptors in various physiological and pathological processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Rec 15/2615 dihydrochloride involves multiple steps, starting with the preparation of the core quinazoline structure. The key steps include:

Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of condensation reactions involving appropriate amines and aldehydes.

Substitution Reactions: The quinazoline core undergoes substitution reactions to introduce the necessary functional groups, such as methoxy and amino groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography to achieve a purity of ≥98% .

Analyse Des Réactions Chimiques

Types of Reactions

Rec 15/2615 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as amino and methoxy groups. These reactions include:

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, with reactions typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions are various substituted derivatives of this compound, which can be used to study the structure-activity relationship of the compound .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Rec 15/2615 dihydrochloride is characterized by its unique chemical structure, which allows it to selectively bind to the α1B-adrenergic receptor. This binding inhibits the receptor's interaction with natural ligands, thereby blocking downstream signaling pathways associated with adrenergic activation. The compound's mechanism of action is crucial for its applications in research, particularly in studies exploring the role of α1B receptors in various tissues.

Pharmacological Research

This compound is extensively utilized in pharmacological studies to explore the role of α1B-adrenergic receptors in various biological processes. Its applications include:

- Chemistry: Serves as a reference compound for studying adrenergic receptors.

- Biology: Aids in understanding the physiological roles of α1B receptors, including their involvement in smooth muscle contraction and cardiac function.

- Medicine: Investigated for potential therapeutic applications in conditions such as hypertension, heart failure, and other cardiovascular diseases.

- Drug Development: Used in the development of new drugs targeting adrenergic receptors, especially those with a focus on α1B selectivity.

Case Studies

- Cholangiocyte Proliferation Study

- Endometrial Function Regulation

- Inflammatory Response Modulation

Comparative Analysis with Other Compounds

This compound is often compared with other adrenergic antagonists to highlight its selectivity and efficacy:

| Compound | Selectivity | Mechanism of Action |

|---|---|---|

| Rec 15/2615 | α1B-selective | Blocks α1B receptor activation |

| Prazosin | Non-selective | Blocks all α1-adrenergic receptors |

| Tamsulosin | α1A-selective | Primarily targets α1A receptors |

| Doxazosin | Non-selective | Blocks all α1-adrenergic receptors |

This table illustrates how Rec 15/2615 stands out due to its specificity for the α1B subtype, making it particularly useful for targeted studies.

Mécanisme D'action

Rec 15/2615 dihydrochloride exerts its effects by selectively binding to α1B-adrenoceptors, thereby blocking the action of endogenous catecholamines such as norepinephrine. This antagonistic action leads to the inhibition of α1B-adrenoceptor-mediated signaling pathways, resulting in various physiological effects such as vasodilation and reduced smooth muscle contraction .

Comparaison Avec Des Composés Similaires

Similar Compounds

Prazosin: Another α1-adrenoceptor antagonist with a broader selectivity profile.

Tamsulosin: A selective α1A-adrenoceptor antagonist used in the treatment of benign prostatic hyperplasia.

Doxazosin: An α1-adrenoceptor antagonist with a longer duration of action compared to prazosin

Uniqueness

Rec 15/2615 dihydrochloride is unique due to its high selectivity for α1B-adrenoceptors, making it a valuable tool for studying the specific role of these receptors in various physiological and pathological processes. Its high affinity and selectivity distinguish it from other α1-adrenoceptor antagonists, which may have broader or different selectivity profiles .

Activité Biologique

Rec 15/2615 dihydrochloride is a selective antagonist of the α1B-adrenergic receptor (α1B-AR), a subtype of adrenergic receptors involved in various physiological processes. This compound has garnered attention for its high affinity and selectivity towards the α1B receptor, making it a valuable tool in pharmacological research.

- Chemical Name : 1-(4-Amino-6,7-dimethoxy-2-quinazolinyl)-4-[(2-methoxy-6-(1-methylethyl)phenoxy]acetyl]piperazine dihydrochloride

- CAS Number : 1782573-48-1

- Molecular Formula : C26H33N5O5·2HCl

- Purity : ≥98% .

Rec 15/2615 exerts its biological effects by selectively binding to the α1B-adrenergic receptor, thereby inhibiting its interaction with endogenous ligands such as norepinephrine. This blockade prevents the activation of downstream signaling pathways associated with adrenergic receptor stimulation, leading to various physiological effects.

Affinity and Selectivity

Rec 15/2615 demonstrates remarkable selectivity for the α1B subtype over other adrenergic receptor subtypes:

| Receptor Type | Ki (nM) |

|---|---|

| α1B | 0.45 |

| α1A | 7.59 |

| α1D | 10.23 |

| α1L | 49 |

These values indicate that Rec 15/2615 is significantly more potent against the α1B receptor compared to other subtypes .

Physiological Effects

The compound has been shown to inhibit norepinephrine-induced contractions in various isolated tissues:

- Rabbit Prostate Strips : Ki = 100 nM

- Rabbit Urethral Strips : Ki = 316.2 nM

- Chloroethylclonidine-precontracted Rabbit Aortic Rings : Ki = 50 nM

Additionally, Rec 15/2615 has demonstrated the ability to decrease diastolic blood pressure in vivo (ED25 = 183 µg/kg, i.v.) and increase intracavernous pressure in anesthetized canine models when administered intracavernously at doses ranging from 30 to 1000 µg/kg .

Case Studies and Research Findings

Several studies have explored the biological activity of Rec 15/2615, particularly its role in erectile function and cardiovascular responses:

- Erectile Function Studies :

- Cardiovascular Effects :

Propriétés

IUPAC Name |

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2-(2-methoxy-6-propan-2-ylphenoxy)ethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N5O5.2ClH/c1-16(2)17-7-6-8-20(33-3)24(17)36-15-23(32)30-9-11-31(12-10-30)26-28-19-14-22(35-5)21(34-4)13-18(19)25(27)29-26;;/h6-8,13-14,16H,9-12,15H2,1-5H3,(H2,27,28,29);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZGSTPYGKYGQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)OC)OCC(=O)N2CCN(CC2)C3=NC4=CC(=C(C=C4C(=N3)N)OC)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35Cl2N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.